molecular formula C7H10N2 B052232 3,5-Dimethylpyridin-2-amine CAS No. 41995-30-6

3,5-Dimethylpyridin-2-amine

Cat. No. B052232
CAS RN: 41995-30-6
M. Wt: 122.17 g/mol
InChI Key: NLDDLJBGRZJASZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrogen-containing compounds like 3,5-Dimethylpyridin-2-amine often involves complex reactions, where reductive amination of ketones or aldehydes with ammonia or primary amines in the presence of hydride reagents is a common method. This process can yield compounds with variable diastereoselectivity, influenced by the steric and electronic properties of the nitrogen substituent (Boga, Manescalchi, & Savoia, 1994).

Molecular Structure Analysis

The molecular structure of compounds similar to 3,5-Dimethylpyridin-2-amine can be elucidated using various spectroscopic techniques, including NMR, FT-IR, UV-Visible, and X-ray crystallography. These methods provide detailed information on bond lengths, angles, vibrational frequencies, and overall geometry, crucial for understanding the compound's reactivity and properties. For example, X-ray analysis has determined structures, showing how electronic and steric factors influence molecular conformation and stability (Dolzhenko et al., 2011).

Chemical Reactions and Properties

3,5-Dimethylpyridin-2-amine undergoes various chemical reactions, highlighting its versatility. It can participate in cycloaddition reactions, form complexes with metals, and undergo amination reactions. For instance, the compound has been used in reactions with chloramine, leading to N-amino-3,5-dimethylpyridinium chloride, showcasing its reactivity towards halogenation and amination (Palenik, Qian, Kozioł, & Sisler, 1990).

Scientific Research Applications

  • Reversible Deactivation Radical Polymerization

    • Field : Polymer Chemistry
    • Application : It is used in the process of Reversible Deactivation Radical Polymerization .
    • Method : The compound is used with tris[2-(dimethylamino)ethyl]amine(Me6TREN),tris(2-pyridylmethyl)amine (TPMA) or tris-(3,5-dimethyl-4-methoxy-2-pyridylmethyl)amine (TPMA*3) in the absence of monomer .
    • Results : Under conditions kinetically promoting bimolecular termination, size exclusion chromatography (SEC) revealed a .
  • Synthesis of N,N-Dimethylaminopyridines

    • Field : Organic Chemistry
    • Application : It is used in the synthesis of N,N-Dimethylaminopyridines .
    • Method : Diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid gives the corresponding pyridinyl trifluoromethanesulfonates instead of expected diazonium salts .
    • Results : The result of the reaction is the formation of pyridinyl trifluoromethanesulfonates .

Safety And Hazards

The safety information for 3,5-Dimethylpyridin-2-amine includes several hazard statements such as H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,5-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDDLJBGRZJASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194802
Record name 3,5-Dimethylpyridin-2-amine
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Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylpyridin-2-amine

CAS RN

41995-30-6
Record name 3,5-Dimethyl-2-pyridinamine
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URL https://commonchemistry.cas.org/detail?cas_rn=41995-30-6
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Record name 3,5-Dimethylpyridin-2-amine
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Record name 3,5-Dimethylpyridin-2-amine
Source EPA DSSTox
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Record name 3,5-dimethylpyridin-2-amine
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Synthesis routes and methods

Procedure details

3,5-dimethyl-N-(2,4,4-trimethylpentan-2-yl)pyridin-2-amine (6.5 g, 27.7 mmol) was mixed with 2,2,2-trifluoroacetic acid (46 mL, 621 mmol) and heated to 50° C. for 4.5 hours. The mixture was concentrated in vacuo then diluted with dichloromethane (10 mL) and water (10 mL). The layers were partioned and aqueous phase was neutralised to pH 7-8 using saturated bicarbonate solution. The product was then extracted with dichloromethane (3×10 mL) and the organics were dried using a phase separator cartridge. The solvent was evaporated in vacuo to give the title compound (2.99 g) as a white solid. LCMS (2 min, High pH) Rt 0.69 min, m/z (ES+) 123 (M+H).
Name
3,5-dimethyl-N-(2,4,4-trimethylpentan-2-yl)pyridin-2-amine
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SO Kasatkina, KK Geyl, SV Baykov… - Organic & …, 2021 - pubs.rsc.org
A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols. The proposed …
Number of citations: 11 pubs.rsc.org
H Hikawa, Y Yokoyama - Tetrahedron, 2010 - Elsevier
Unsymmetrical 3,5-disubstituted pyridylpiperazines were prepared from tribromopyridine in three coupling reactions. Key to the success of the syntheses is the palladium-catalyzed …
Number of citations: 13 www.sciencedirect.com

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